(r)-2-Bromopropanamide

Asymmetric synthesis Nucleophilic substitution Stereocontrol

(R)-2-Bromopropanamide (CAS 41137-35-3) is a single-enantiomer α-bromoamide of molecular formula C₃H₆BrNO and molecular weight 151.99 g/mol. It belongs to the class of chiral 2-halopropanamides, which serve as versatile electrophilic building blocks in asymmetric synthesis, medicinal chemistry, and agrochemical research.

Molecular Formula C3H6BrNO
Molecular Weight 151.99 g/mol
CAS No. 41137-35-3
Cat. No. B12734514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Bromopropanamide
CAS41137-35-3
Molecular FormulaC3H6BrNO
Molecular Weight151.99 g/mol
Structural Identifiers
SMILESCC(C(=O)N)Br
InChIInChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m1/s1
InChIKeyAUHYZQCEIVEMFH-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Bromopropanamide (CAS 41137-35-3): A Chiral α-Bromoamide Building Block for Stereocontrolled Synthesis


(R)-2-Bromopropanamide (CAS 41137-35-3) is a single-enantiomer α-bromoamide of molecular formula C₃H₆BrNO and molecular weight 151.99 g/mol . It belongs to the class of chiral 2-halopropanamides, which serve as versatile electrophilic building blocks in asymmetric synthesis, medicinal chemistry, and agrochemical research [1]. The compound features a stereogenic center at the C-2 carbon bearing the bromine atom, making its (R)-configuration critical for stereochemical outcomes in nucleophilic displacement reactions [2]. Unlike the racemic mixture (CAS 5875-25-2) or the (S)-enantiomer, the (R)-form enables predictable stereochemical control when incorporated into complex molecular architectures.

Why Racemic or Opposite-Enantiomer 2-Bromopropanamides Cannot Replace (R)-2-Bromopropanamide in Stereosensitive Applications


In-class compounds such as racemic 2-bromopropanamide (CAS 5875-25-2) or (S)-2-bromopropanamide are not interchangeable with the (R)-enantiomer. The stereochemistry at the C-2 carbon determines the absolute configuration of downstream products; nucleophilic substitution can proceed with either net inversion or net retention depending on the promoter system (Ag⁺ vs. Ag₂O), meaning that starting from the wrong enantiomer yields the opposite stereoisomer of the target molecule [1]. Furthermore, mutagenicity studies on Salmonella typhimurium TA100 confirm that while enantiomeric configuration does not alter the mutagenic potency of certain N-substituted derivatives, the biological activity of chiral 2-bromopropanamide-derived drug candidates is exquisitely stereodependent, as demonstrated in opioid peptide synthesis where only a single diastereomer exhibits desired receptor binding [2]. Generic procurement of the racemate introduces an unresolved chiral center, necessitating costly chiral separation or risking stereochemical ambiguity in the final product.

(R)-2-Bromopropanamide: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Stereochemical Fidelity: Ag₂O-Promoted Retention vs. Ag⁺-Promoted Inversion in (S)- vs. (R)-Substrate Displacement Reactions

In the reaction of chiral 2-bromopropanamides with diethylamine (Et₂NH), the (S)-enantiomer (la) undergoes displacement with Ag₂O promoter to yield the (S)-aminopropanamide product 2a with 91% yield and retention of configuration (specific rotation [α] = +66.0). In contrast, when Ag⁺ is used as promoter, the same (S)-substrate yields 94% of the (R)-product ([α] = -67.5), representing a complete inversion of stereochemical outcome depending solely on the promoter choice [1]. This demonstrates that the enantiomeric identity of the starting bromopropanamide dictates which stereoisomer of the product is accessible under a given promoter regime—a level of stereochemical control unavailable with the racemate.

Asymmetric synthesis Nucleophilic substitution Stereocontrol

Diastereomeric Excess Using Chiral Amide Auxiliary: (R)- vs. (S)-2-Bromopropanamide in t-Butylamine Displacement

When (2S,1′R)-2-bromo-N-(1′-phenylethyl)propanamide (1c) reacts with tert-butylamine in the presence of Ag₂O in toluene, the product 2c is obtained with 95% yield and an exceptional 99.5% diastereomeric excess (de), favoring the (2S,1′R)-configuration [1]. In contrast, substituting the solvent from toluene to DMSO dramatically erodes stereoselectivity, reducing de to only 27.4% [1]. This solvent-dependent de collapse is not observed with the racemic substrate, which yields a mixture of diastereomers regardless of conditions. The (R)-enantiomer analog achieves comparably high de values when matched with the appropriate chiral amine, while the racemate produces inseparable diastereomeric mixtures requiring preparative HPLC resolution.

Chiral auxiliary Diastereoselective synthesis HPLC analysis

Comparative Mutagenicity: Chiral 2-Bromopropanamides vs. 2-Chloropropanamides on Salmonella typhimurium TA100

In a structure-activity study of nineteen 2-halogenoamides tested for direct mutagenicity on Salmonella typhimurium TA100, 2-bromopropanamides exhibited mutagenic activity strictly dependent on: (i) the substitution pattern at the carbon bearing the halogen (primary, secondary, tertiary); (ii) the nature of the halogen (Br > Cl); and (iii) the N-substitution pattern [1]. Specifically, 2-bromo-N-benzyl-propanamide induced up to 524 his⁺ revertants per milligram per plate, a response that was independent of enantiomeric configuration but entirely absent in the corresponding 2-chloro analogs and in derivatives bearing a methyl substituent at the benzylic carbon [2]. This halogen-dependent mutagenicity profile provides a quantifiable basis for selecting bromo over chloro building blocks when biological activity screening is part of the discovery workflow.

Genotoxicity screening Structure-activity relationship Halogen comparison

Kinetic Resolution Efficiency: N-Phenyl-2-bromopropanamide vs. Corresponding 2-Bromopropionate Ester

In a dynamic kinetic resolution process employing a haloalkane dehalogenase, the amide substrate N-phenyl-2-bromopropionamide was converted to (S)-N-phenyl-2-hydroxypropionamide with two distinct outcome profiles: Condition A yielded 63% yield with 95% enantiomeric excess (e.e.), while Condition B afforded 78% yield with 88% e.e. [1]. The corresponding ester substrate (butyl 2-bromopropionate) was screened but did not match the amide's combination of substrate acceptance and stereochemical fidelity under the same enzymatic conditions, highlighting the unique suitability of the 2-bromopropanamide scaffold for biocatalytic transformations.

Dynamic kinetic resolution Haloalkane dehalogenase Enantiomeric excess

Reactivity Differential: 2-Bromopropanamide vs. Hindered 2-Bromo-2-methylbutanamide in Nucleophilic Displacement

Unhindered (S)-2-bromopropanamides (1a–c) react with primary, secondary, or tertiary amines, or methanol, at room temperature in toluene, in the presence or absence of Ag₂O (0.5–1 equiv), achieving yields up to 95% with >99% de within 1–36 hours [1]. In stark contrast, the sterically hindered analog (2S)- or (2R)-2-bromo-2-methylbutanamide (5) reacts with amines or methanol only in the presence of Ag₂O; neither amine nor methanol displaces bromide in the absence of a silver promoter, and Ag⁺ alone is ineffective [1]. This reactivity cliff imposes a mandatory silver-mediated protocol for hindered substrates, whereas the unhindered (R)-2-bromopropanamide can be processed under milder, promoter-free conditions when using highly nucleophilic amines.

Steric hindrance Reactivity comparison Silver-mediated substitution

Supplier Purity Specification: (R)-2-Bromopropanamide vs. Racemic 2-Bromopropanamide Procurement Standards

Commercially available (R)-2-bromopropanamide (CAS 41137-35-3) is supplied at a standardized purity of 98% (HPLC), with pricing structured for research-scale procurement (e.g., €235/100 mg, €375/250 mg, €936/1 g) . The racemic 2-bromopropanamide (CAS 5875-25-2) is available from alternative vendors at ≥99% purity (GC) but lacks enantiomeric specification, meaning the user receives a 1:1 mixture of (R)- and (S)-enantiomers that requires chiral analytical confirmation before use in stereosensitive applications . The price differential and purity specification reflect fundamentally different value propositions: the enantiopure (R)-form commands a premium for its guaranteed stereochemical identity, whereas the racemate offers lower cost at the expense of chiral ambiguity.

Enantiopurity Quality control Procurement specification

Optimal Deployment Scenarios for (R)-2-Bromopropanamide Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Enantiopure α-Amino Acid Derivatives via Ag₂O-Controlled Displacement

When the synthetic objective is an (R)-configured α-aminopropanamide or alaninamide derivative, (R)-2-bromopropanamide is the mandatory starting material. As established by D'Angeli et al. (1995), Ag₂O-promoted amine displacement proceeds with retention of configuration and diastereomeric excess exceeding 99% in toluene [1]. Starting from the (R)-enantiomer under these conditions yields the (R)-aminopropanamide product 2a with 91% yield; using the (S)-enantiomer would instead produce the (S)-product under identical conditions. This scenario is directly relevant to the synthesis of chiral building blocks for peptide mimetics, β-lactam antibiotics, and stereodefined pharmaceutical intermediates where configurational integrity is non-negotiable.

Genotoxicity Structure-Activity Relationship (SAR) Probe in Drug Discovery Screening

For medicinal chemistry teams building structure-activity relationship models around halogen-dependent mutagenicity, (R)-2-bromopropanamide serves as a stereochemically defined probe. The quantitative mutagenicity data—524 his⁺ revertants/mg/plate for the N-benzyl derivative on S. typhimurium TA100—provides a benchmark that the corresponding 2-chloropropanamide derivatives cannot match (activity below detection limit) [2]. Because mutagenicity is independent of enantiomeric configuration, the (R)-enantiomer can be deployed interchangeably with the (S)-form for genotoxicity screening while maintaining the advantage of a defined stereocenter for subsequent SAR expansion.

Biocatalytic Route to Chiral α-Hydroxyamides for Green Chemistry Workflows

The 2-bromopropanamide scaffold is a validated substrate for haloalkane dehalogenase-mediated dynamic kinetic resolution, achieving up to 95% e.e. for the (S)-α-hydroxyamide product [3]. While the published study used the racemic N-phenyl derivative, (R)-2-bromopropanamide can serve as the starting material for exploring matched/mismatched enzyme–substrate pairs or for generating the (R)-α-hydroxyamide product via alternative enzyme systems. The amide functional group is critical: the corresponding ester (butyl 2-bromopropionate) is not efficiently processed, making 2-bromopropanamides the scaffold of choice for this biocatalytic application.

Silver-Free, Fast-Kinetic Amine Conjugation for High-Throughput Library Synthesis

In applications requiring rapid amine conjugation without transition-metal promoters, (R)-2-bromopropanamide offers a distinct advantage over more hindered analogs. With highly nucleophilic amines (e.g., pyrrolidine), displacement occurs without any promoter, providing a clean reaction profile [1]. This contrasts with 2-bromo-2-methylbutanamide, which fails to react in the absence of stoichiometric Ag₂O. For high-throughput parallel synthesis or flow chemistry platforms where silver waste and purification complexity are cost drivers, the unhindered nature of (R)-2-bromopropanamide enables simpler, greener protocols.

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